

Thiazolinobutazone: A Technical Overview of a Phenylbutazone Analog

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Compound of Interest		
Compound Name:	Thiazolinobutazone	
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This technical guide provides an in-depth overview of the discovery, development, and pharmacological profile of **Thiazolinobutazone**, a non-steroidal anti-inflammatory drug (NSAID) developed as an analog of phenylbutazone. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a structured compilation of the available technical information, including its proposed mechanism of action, comparative pharmacology, and the historical context of its development.

Discovery and Development History

Thiazolinobutazone, identified by the code LAS 11871 and the potential trade name Fordonal, emerged from pharmaceutical research in the mid-1970s. The "LAS" designation strongly suggests its origin from the Spanish pharmaceutical company Lasa Laboratorios. The primary and most significant publicly available research on this compound was published in 1976 in the German pharmacology journal Arzneimittelforschung.

The development of **Thiazolinobutazone** was part of a broader effort within the pharmaceutical industry to create analogs of existing successful drugs, such as phenylbutazone, with improved safety profiles. The primary goal was to retain the anti-inflammatory efficacy while reducing the significant adverse effects associated with phenylbutazone, particularly its gastrointestinal toxicity.



The available literature provides a snapshot of its preclinical pharmacological profile from 1976. However, information regarding its progression into later-stage clinical trials or its potential marketing is scarce. It can be inferred that the drug's development was likely discontinued, a common outcome for many compounds from that era due to a variety of factors, including the discovery of more potent or safer alternatives and the evolving regulatory landscape for NSAIDs.

Chemical Properties

Thiazolinobutazone is a salt composed of the phenylbutazone anion and a 2-amino-2-thiazoline cation.

• IUPAC Name: 4-butyl-1,2-diphenylpyrazolidine-3,5-dione;4,5-dihydro-1,3-thiazol-2-amine

Molecular Formula: C22H26N4O2S

Molecular Weight: 410.5 g/mol

CAS Number: 54749-86-9

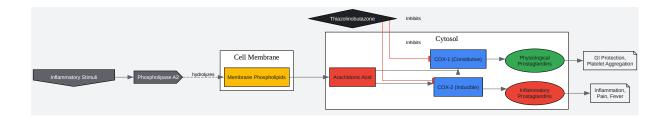
Preclinical Pharmacology

The core of the available information on **Thiazolinobutazone** comes from a 1976 study comparing its pharmacological and toxicological profile to that of its parent compound, phenylbutazone.[1] The key findings indicated a potentially improved therapeutic window.

Mechanism of Action

As a derivative of phenylbutazone, the primary mechanism of action of **Thiazolinobutazone** is inferred to be the inhibition of cyclooxygenase (COX) enzymes. By blocking the COX pathway, **Thiazolinobutazone** prevents the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. Most traditional NSAIDs of that era were non-selective inhibitors of both COX-1 and COX-2 isoforms. The reduction in gastrointestinal side effects suggests it might have a more favorable COX-1/COX-2 inhibition ratio than phenylbutazone, but no specific selectivity data is available.





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Caption: Inferred mechanism of action for Thiazolinobutazone via COX inhibition.

Comparative Pharmacological Data

The primary advantage of **Thiazolinobutazone** identified in early research was its improved safety profile compared to phenylbutazone.[1] Specific quantitative values from the original 1976 publication are not available in publicly accessible literature; therefore, the data is summarized qualitatively in the table below.

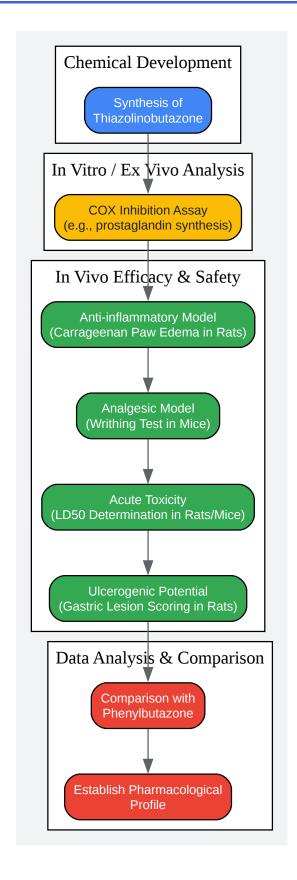
Parameter	Thiazolinobutazone (LAS 11871)	Phenylbutazone	Implication
Acute Toxicity (LD50)	Lower	Higher	Better acute safety profile
Ulcerogenic Effects	Less Ulcerogenic	More Ulcerogenic	Reduced risk of gastric ulcers
Antidiuretic Effect	Not Observed	Present	No effect on water retention
Cholinesterase Inhibition	Observed at high doses	Not Reported	Potential for cholinergic side effects at high doses



Experimental Protocols

Detailed experimental protocols from the original 1976 study are not publicly available. However, based on standard pharmacological practices of the era, the methodologies for assessing the key parameters can be inferred. The diagram below illustrates a logical workflow for the preclinical assessment of a novel NSAID like **Thiazolinobutazone** during that period.





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Caption: A typical preclinical experimental workflow for an NSAID in the 1970s.



Inferred Methodologies

- Acute Toxicity (LD50): This was likely determined by administering escalating single doses of
 Thiazolinobutazone to groups of rodents (mice and/or rats) via oral and possibly
 intraperitoneal routes. The dose that resulted in the death of 50% of the animals within a
 specified period (e.g., 7-14 days) would be recorded as the LD50.
- Anti-Inflammatory Activity: The standard model would have been the carrageenan-induced
 paw edema test in rats. Thiazolinobutazone would be administered orally at various doses
 prior to the injection of carrageenan into the paw. The degree of swelling (edema) would be
 measured over several hours and compared to a control group and a group treated with
 phenylbutazone to determine the effective dose (ED50).
- Ulcerogenic Effects: This would be assessed in rats following repeated oral administration of high doses of the drug over several days. The animals would then be euthanized, and their stomachs examined for the presence, number, and severity of ulcers or lesions. An ulcer index score would be calculated and compared to that produced by phenylbutazone.

Conclusion

Thiazolinobutazone (LAS 11871) was a promising analog of phenylbutazone developed in the 1970s by, presumably, Lasa Laboratorios. Early preclinical data indicated that it retained anti-inflammatory properties while exhibiting a significantly improved safety profile, with lower acute toxicity and a reduced tendency to cause gastric ulcers.[1] Its development appears to have been halted, and the compound did not achieve widespread clinical use. The historical data serves as an important case study in the iterative process of drug development, specifically the efforts to enhance the therapeutic index of early NSAIDs. The lack of publicly available detailed data from the original studies, however, limits a full quantitative retrospective analysis of its potential.

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References

- 1. Lower gastric ulcerogenic effect of suxibuzone compared to phenylbutazone when administered orally to horses PubMed [pubmed.ncbi.nlm.nih.gov]
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